4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE

Nucleophilic Substitution Alkylating Agent Reactivity

Procure 4-(Chloromethyl)piperidine hydrochloride (CAS 1822-61-3) for its specific 4-position chloromethyl reactivity, enabling nucleophilic C-N/C-O bond formation. The stable hydrochloride salt ensures superior handling vs. the free base oil. This validated building block is essential for synthesizing piperidine-based N-type calcium channel blocker analogs, such as NP118809 derivatives.

Molecular Formula C6H13Cl2N
Molecular Weight 170.08 g/mol
CAS No. 1822-61-3
Cat. No. B157253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE
CAS1822-61-3
Molecular FormulaC6H13Cl2N
Molecular Weight170.08 g/mol
Structural Identifiers
SMILESC1CNCCC1CCl.Cl
InChIInChI=1S/C6H12ClN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H
InChIKeyXLHLVPVJPDGPBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)piperidine Hydrochloride for Chemical Synthesis: CAS 1822-61-3, Properties, and In-Class Profile


4-(Chloromethyl)piperidine hydrochloride (CAS 1822-61-3) is a halogenated heterocyclic building block, with the molecular formula C6H12ClN·HCl and a molecular weight of 170.08 g/mol [1]. Its core structure features a saturated piperidine ring with a reactive chloromethyl group at the 4-position, which serves as the primary site for nucleophilic substitution . As a hydrochloride salt, it offers enhanced stability and handling compared to its free base (CAS 58013-32-4) [2]. Within the class of piperidine derivatives, it occupies a specific niche defined by the position of its functional group and its counterion form, distinguishing it from other substituted piperidines .

Why 4-(Chloromethyl)piperidine Hydrochloride Is Not a Generic Piperidine: Substitution, Reactivity, and Solubility Risks


Substituting 4-(chloromethyl)piperidine hydrochloride with a generic piperidine analog is scientifically unsound due to the compound's specific profile of reactivity and physical form. The chloromethyl group at the 4-position dictates the compound's utility as an alkylating agent, which is not a property shared by all piperidines . Furthermore, altering the halogen (e.g., to a bromomethyl derivative) will change reaction rates and conditions, while substituting the counterion or removing the hydrochloride salt will significantly alter the compound's solubility, stability, and handling, potentially leading to experimental failure . The following evidence demonstrates specific, quantifiable points of differentiation against relevant comparators [1].

4-(Chloromethyl)piperidine Hydrochloride: Quantitative Evidence for Product Selection and Differentiation


Comparative Reactivity: 4-(Chloromethyl)piperidine vs. 4-Methylpiperidine in Nucleophilic Substitution

4-(Chloromethyl)piperidine is a more versatile intermediate for nucleophilic substitution than 4-methylpiperidine. The presence of the chloromethyl group provides a reactive site that is absent in the methyl analog, enabling a wider range of downstream synthetic modifications .

Nucleophilic Substitution Alkylating Agent Reactivity

Reactivity and Handling: 4-(Chloromethyl)piperidine vs. 4-(Bromomethyl)piperidine Hydrochloride

In nucleophilic substitution reactions, the bromine atom in 4-(bromomethyl)piperidine hydrochloride is a better leaving group than the chlorine atom in 4-(chloromethyl)piperidine hydrochloride. This translates to the bromo analog exhibiting a higher reaction rate under similar conditions, while the chloro analog may require more forcing conditions but can offer greater stability and shelf life. . This distinction allows for tunable reactivity in multi-step syntheses.

Leaving Group Nucleophilic Substitution Reaction Rate

Solubility and Handling: Free Base vs. Hydrochloride Salt

The hydrochloride salt form (4-(Chloromethyl)piperidine hydrochloride) offers distinct advantages in solubility and handling over its free base counterpart (4-(Chloromethyl)piperidine, CAS 58013-32-4). While specific solubility data is not provided in the source, it is a well-established principle that hydrochloride salts of amines are generally water-soluble and exist as stable solids, whereas their free bases are often oils or low-melting solids with limited water solubility [1]. This makes the hydrochloride salt easier to weigh, transfer, and formulate into aqueous reaction media.

Solubility Stability Formulation

Specific Application: Synthesis of N-Type Calcium Channel Blocker Derivatives

4-(Chloromethyl)piperidine hydrochloride is a key reagent in the synthesis of derivatives of the potent and selective N-type calcium channel blocker NP118809 [1]. NP118809 has an IC50 of 0.11 µM for N-type calcium channels, demonstrating ~110-fold selectivity over L-type calcium channels (IC50 = 12.2 µM) . This specific application highlights the compound's utility in generating targeted therapeutic leads for pain management, a path not documented for many other piperidine analogs.

N-type Calcium Channel Blocker NP118809 Pain Medicinal Chemistry

Purity and Availability: Commercial Specifications of 4-(Chloromethyl)piperidine Hydrochloride

Commercial sources offer 4-(chloromethyl)piperidine hydrochloride at defined purity levels, which is essential for reproducible research. For example, Aladdin Scientific lists the compound at 97% purity , and AKSci and Fluorochem list it at 98% purity . The melting point is reported as 128-130°C . These specifications provide a baseline for quality control that is often less defined for more niche or less commercially available piperidine analogs like the 4-bromomethyl derivative, which has limited supplier listings.

Purity Procurement Quality Control

Optimal Procurement and Use Cases for 4-(Chloromethyl)piperidine Hydrochloride


As an Alkylating Agent in Multi-Step Organic Synthesis

This compound is ideally suited for introducing a piperidine-containing linker or fragment into a larger molecule. Its chloromethyl group serves as an electrophilic handle for nucleophilic displacement, enabling the formation of C-N, C-O, or C-S bonds . This application leverages its specific reactivity over non-functionalized piperidines like 4-methylpiperidine, which cannot undergo such substitution reactions.

Synthesis of N-Type Calcium Channel Blocker Analogs

4-(Chloromethyl)piperidine hydrochloride is a validated building block for medicinal chemistry programs targeting N-type calcium channels, specifically for generating analogs of the selective blocker NP118809 [1]. Procurement should be considered by groups working on novel pain therapeutics who need a reliable entry point for synthesizing focused libraries of piperidine-based channel blockers.

Use as a Stable, Water-Soluble Building Block

When a reaction sequence requires a water-soluble piperidine intermediate that is stable and easy to handle as a solid, the hydrochloride salt is the preferred form [2]. This scenario is relevant when the free base form is an oil or has limited stability, making the solid hydrochloride a more practical choice for precise weighing and storage.

Technical Documentation Hub

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